Product packaging for Beta-Amyloid (17-21)(Cat. No.:)

Beta-Amyloid (17-21)

Cat. No.: B1578762
M. Wt: 595.7
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (17-21) peptide, with the amino acid sequence LVFFA (Leu-Val-Phe-Phe-Ala), is a critical hydrophobic core fragment of the full-length Amyloid-β protein . This region, encompassing residues 17-21, is a well-characterized self-recognition element (SRE) that plays a fundamental role in the initial nucleation and stabilization of β-sheet-rich amyloid aggregates through π-π stacking interactions between its phenylalanine residues . Due to its central role in the aggregation pathway, this peptide is an essential tool for researchers studying the molecular mechanisms of Alzheimer's disease. Its primary research applications include serving as a model system for screening and evaluating potential β-sheet breaker peptides and other therapeutic compounds designed to inhibit or modulate the aggregation of full-length Aβ42, thereby reducing its associated cytotoxicity . The peptide is provided as a lyophilized powder with a purity of >95% and should be stored at -20°C . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Weight

595.7

sequence

LVFFA

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Beta Amyloid 17 21

Primary Sequence and Research-Oriented Modifications

The primary amino acid sequence of the native Beta-Amyloid (17-21) fragment is Leu-Val-Phe-Phe-Ala (LVFFA). novoprolabs.com This hydrophobic sequence is a key region within the larger Aβ peptide that promotes self-assembly and aggregation. nih.gov

In research settings, this peptide is often modified to investigate its structural and functional properties. These modifications are designed to probe the mechanisms of aggregation and to develop potential inhibitors.

Common Research-Oriented Modifications:

Amino Acid Substitutions: Replacing specific amino acids can reveal their importance in aggregation. For instance, substituting the phenylalanine residues at positions 19 and 20 with their D-enantiomers has been used to interfere with π-π stacking, a key interaction for fibril stability. plos.orgnih.gov Similarly, replacing residues with proline or alanine (B10760859) has been shown to reduce or prevent fibril formation. plos.orgnih.gov A notable modification is the [Pro18, Asp21] substitution, creating the sequence Leu-Pro-Phe-Phe-Asp, which acts as a β-sheet breaker. qyaobio.comabbexa.commedchemexpress.com

Cyclization: Introducing cyclic constraints can prevent the peptide from adopting the β-sheet conformation necessary for aggregation. A side chain-to-side chain lactam bridge between a substituted Lys17 and Asp21 has been shown to inhibit amyloid formation. nih.gov

Chemical Labeling: For experimental tracking and quantification, the peptide can be labeled. One such label is a hydrophobic benzyl (B1604629) alcohol (HBA) tag, which imparts a blue color under acidic conditions. medchemexpress.com

Trifluoroacetic Acid (TFA) Removal: Synthetic peptides are often delivered as TFA salts, which can interfere with experimental results, including structural studies and cell-based assays. novoprolabs.com Therefore, TFA is often removed for research purposes. novoprolabs.com

N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus are common modifications. For example, Ac-Leu-Pro-Phe-Phe-Asp-NH2 is a modified form of the iAb5p peptide. biorbyt.com

These modifications provide valuable tools for dissecting the molecular interactions that drive Aβ aggregation and for designing therapeutic strategies.

Secondary Structure Propensities of Beta-Amyloid (17-21)

The Aβ(17-21) fragment, also known as the central hydrophobic cluster (CHC), exhibits a strong propensity to form β-sheet structures, a hallmark of amyloid fibrils. researchgate.netpnas.org This region is considered critical for initiating and propagating the aggregation of the full-length Aβ peptide. pnas.orgosti.gov

Molecular dynamics simulations and experimental studies have revealed that the Aβ(17-21) region can adopt various secondary structures, with a significant tendency towards β-strands. In simulations of the larger Aβ(1-40) and Aβ(1-42) peptides, the 17-21 segment consistently shows a high propensity for β-sheet formation. researchgate.netbiorxiv.org This is often observed in conjunction with another hydrophobic region at the C-terminus (residues 30-36 or 30-42), with the two regions forming either intramolecular or intermolecular β-sheets. plos.orgbiorxiv.orgacs.org

While β-sheets are the predominant secondary structure associated with the aggregated state, the Aβ(17-21) fragment can also transiently populate other conformations, including helical and random coil structures, particularly in its monomeric or early oligomeric forms. biorxiv.orgpnas.org For instance, some studies have shown that the region spanning residues 13-23 can form a 310-helix. biorxiv.org The transition from α-helical or random coil structures to β-sheets is a key event in the aggregation process. pnas.orgnih.govacs.org Forcing the 17-21 region to remain in a helical conformation has been shown to prevent further aggregation beyond the dimer stage, highlighting the importance of the α-to-β transition in this segment for the formation of larger oligomers. nih.gov

Furthermore, a non-standard secondary structure, termed "α-sheet," has been identified in toxic soluble oligomers of Aβ. pnas.org This α-sheet structure is thought to form early in the aggregation process and is strongly correlated with cytotoxicity. pnas.org

Oligomeric States and Conformational Ensembles

The Aβ(17-21) fragment is a key player in the initial stages of Aβ oligomerization. Dimers are considered the simplest and most computationally accessible oligomeric state to study. biorxiv.org Molecular dynamics simulations have shown that the central hydrophobic region (residues 17-21) is a primary site for stabilizing interactions in Aβ dimers, along with the N- and C-terminal regions of the full-length peptide. biorxiv.org

The conformational ensemble of Aβ oligomers is highly polymorphic. Solid-state NMR studies have indicated that in oligomers, the 17-21 region can associate intramolecularly with residues 31-36. plos.org In contrast, fibril models often feature intermolecular, in-register parallel cross-β sheets where the 17-21 region of one peptide interacts with the same region of another. pnas.org Some studies, however, suggest that oligomers may possess antiparallel β-sheet conformations. pnas.org

The oligomerization process is complex and involves a transition from natively unfolded or helical monomeric states to a misfolded state characterized by the proximity of the central hydrophobic core (17-21) and the C-terminus. nih.govacs.org This transition is considered a two-state process, moving from an unfolded to a misfolded conformational ensemble across a free energy barrier. nih.govacs.org Forcing the Aβ(17-21) region to maintain a helical conformation can prevent aggregation past the dimer stage, indicating that the conformational transition within this specific segment is crucial for the progression of oligomerization. nih.gov

Solvent Effects on Beta-Amyloid (17-21) Conformation

The surrounding solvent environment significantly influences the conformational landscape of the Beta-Amyloid (17-21) peptide and the larger Aβ fragments. The hydrophobic nature of the LVFFA sequence makes its interaction with water a critical factor in folding and aggregation.

In aqueous solutions at neutral pH, Aβ peptides generally show minimal α-helix or β-sheet content, existing in a largely unstructured or random coil state. pnas.org However, the central hydrophobic cluster (residues 17-21) can still exhibit a propensity for β-strand formation. researchgate.net Molecular dynamics simulations in explicit water have shown that the Aβ(17-21) region can participate in the formation of β-hairpin structures and collapsed coil conformations. researchgate.net The hydrophobic solvent-accessible surface area (SASA) of this region is a key parameter, as its reduction often correlates with the formation of more compact, misfolded structures. acs.org

In contrast, membrane-mimicking environments or organic co-solvents can induce different secondary structures. For example:

Apolar organic solvents and solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) tend to promote helical structures in Aβ peptides. researchgate.netresearchgate.net

Dimethyl sulfoxide (B87167) (DMSO) , another solvent used in Aβ studies, can lead to an unfolding of the C-terminal region without the formation of β-sheet structures. researchgate.netnih.gov

Acetonitrile/trifluoroacetate mixtures have been shown to induce a high β-sheet content, similar to that found in fibrils, and accelerate fibril growth when diluted into physiological buffer. nih.gov

These solvent-induced conformational changes are critical, as the formation of an intermediate with a high β-sheet content is considered a controlling step in the self-assembly of Aβ. nih.gov Furthermore, familial Alzheimer's disease mutations can alter solvent accessibility at the central hydrophobic cluster, potentially affecting the peptide's solubility and aggregation propensity. nih.gov

Structural Stability and Conformational Transitions

The structural stability of the Beta-Amyloid (17-21) region is intrinsically linked to its conformational state and its role in the aggregation process. In its monomeric form in aqueous solution, the peptide is largely disordered, but the Aβ(17-21) segment, also known as the central hydrophobic cluster (CHC), possesses a notable propensity to form β-strands. researchgate.net The stability of oligomeric forms of Aβ increases with the number of monomers, and this stability is positively correlated with the amount of β-sheet content, indicating that hydrophobic interactions within regions like 17-21 are crucial for maintaining structural integrity. tandfonline.comresearchgate.netnih.gov

A critical event in Aβ pathology is the conformational transition from a soluble, often α-helical or random coil state, to a stable, β-sheet-rich aggregated form. pnas.orgnih.govacs.org This transition is a key determinant of the peptide's stability and aggregation propensity. Molecular dynamics simulations have characterized this as a "misfolding" process, where the natively unfolded state transitions to a misfolded state. nih.govacs.org This misfolded state is characterized by the formation of a hydrophilic loop (residues 25-29) and, crucially, the close proximity of the CHC (17-21) and the C-terminus. nih.govacs.org

The transition from α-helix to β-sheet within the 17-21 region is a pivotal step. Forcing this segment to remain in a helical conformation can halt the aggregation process at the dimer stage, preventing the formation of larger, more stable oligomers. nih.gov This highlights that the conformational flexibility and the ability to transition to a β-sheet structure within the Aβ(17-21) fragment are essential for the stability of pathogenic aggregates.

Intermolecular Interactions and Molecular Recognition Involving Beta Amyloid 17 21

Beta-Amyloid (17-21) Interaction with Lipid Bilayers and Membrane Mimics

The interaction of Aβ peptides with lipid bilayers is a key aspect of their biological activity and toxicity. The Aβ (17-21) fragment, due to its hydrophobic nature, plays a significant role in mediating these interactions. ijpsonline.com Research has shown that Aβ peptides can associate with lipid membranes, leading to conformational changes that favor the formation of β-sheet structures. mdpi.comnih.gov This interaction can disrupt the integrity of the lipid bilayer, causing increased permeability to ions. nih.gov

Several models describe the nature of Aβ-membrane interactions:

Carpeting effect: Aβ peptides coat the surface of the membrane. frontiersin.org

Detergent-like effect: Aβ disrupts the membrane structure. frontiersin.org

Pore formation: Aβ oligomers form channels within the bilayer. nih.govnih.govacs.org

The composition of the lipid bilayer significantly influences these interactions. For instance, membranes enriched with cholesterol and GM1-ganglioside show an increased affinity for Aβ. mdpi.comnih.gov Cholesterol, in particular, can interact with the hydrophobic 17-21 region of Aβ, facilitating its insertion into the membrane and promoting aggregation. frontiersin.org Studies have indicated that optimal cholesterol content (around 35%) in sphingomyelin-rich membrane regions can increase Aβ binding capacity more than 2.5-fold compared to cholesterol-poor membranes. mdpi.com

The initial interaction is often driven by electrostatic forces between charged residues of the Aβ peptide and the lipid headgroups. mdpi.comnih.gov This is followed by hydrophobic interactions, where the C-terminal region, including the 17-21 fragment, penetrates the hydrophobic core of the bilayer. nih.gov This process can lead to a decrease in the β-sheet content characteristic of fibrillar Aβ in aqueous solution. nih.gov

Table 1: Factors Influencing Beta-Amyloid (17-21) Interaction with Lipid Bilayers

Factor Description of Influence Supporting Evidence
Lipid Composition Membranes rich in cholesterol and GM1-ganglioside enhance Aβ binding and aggregation. mdpi.comfrontiersin.orgnih.gov Increased Aβ binding has been observed in model membranes with higher cholesterol content. mdpi.com
Electrostatic Interactions Initial binding is often mediated by electrostatic attraction between charged Aβ residues and lipid headgroups. mdpi.comnih.gov Atomistic modeling shows strong initial electrostatic interactions. nih.gov
Hydrophobic Interactions The hydrophobic Aβ(17-21) region penetrates the lipid core, driving deeper insertion and aggregation. ijpsonline.comnih.gov The hydrophobic nature of this fragment is crucial for its role in membrane disruption. ijpsonline.com
Peptide Concentration Higher local concentrations of Aβ at the membrane surface can promote aggregation and conformational changes. acs.org The presence of a membrane can increase local peptide concentration, facilitating aggregation. acs.org

Binding Affinities and Kinetics with Macromolecular Targets

The Aβ (17-21) fragment is a key recognition site for various molecules, including other Aβ peptides and potential therapeutic agents. The self-recognition of Aβ peptides, mediated by this hydrophobic sequence, is a critical step in fibril formation. mdpi.com The fragment Aβ(17-21) itself has been shown to bind to the ends of Aβ fibrils with micromolar affinity, thereby inhibiting further elongation. mdpi.com

Surface plasmon resonance (SPR) is a powerful technique for studying the binding kinetics of these interactions in real-time. nih.govescholarship.org Studies using SPR have revealed that the binding affinity of molecules to Aβ can vary depending on the oligomeric state of the peptide. For example, a pyrroline-nitroxyl fluorene (B118485) compound (SLF) was found to have a sub-nanomolar affinity for Aβ monomers and dimers, while its affinity for larger oligomers was in the 100 µM range. escholarship.org

Kinetic analyses provide insights into the rates of association (k_a) and dissociation (k_d) of these interactions. For instance, the antibody 4G8, which recognizes the Aβ(17-24) region, exhibits a high association rate constant for monomeric Aβ40 but also a fast dissociation rate. nih.gov

Table 2: Binding Affinities and Kinetics of Aβ(17-21) Interactions

Interacting Molecule Target Affinity (K_d) Kinetic Parameters (k_a, k_d) Method
Aβ(17-21) fragment Aβ fibril ends Micromolar range Not specified Kinetic studies mdpi.com
SLF compound Aβ monomer/dimer Sub-nanomolar Slow on/off kinetics MP-SPR escholarship.org
SLF compound Aβ oligomers ~100 µM Not specified MP-SPR escholarship.org
4G8 antibody Monomeric Aβ40 30.1 nM k_a: 26.8 x 10⁴ M⁻¹s⁻¹, k_d: 0.81 x 10⁻⁴ s⁻¹ SPR nih.gov

Modulation of Protein-Protein Interactions by Beta-Amyloid (17-21)

The Aβ(17-21) sequence is not only crucial for Aβ self-assembly but also plays a role in modulating interactions with other proteins. One of the most significant of these is the interaction between Aβ and the tau protein, another key player in Alzheimer's disease pathology. mdpi.comnih.govijbs.comabcam.com While the direct binding site of Aβ on tau is still under investigation, it is believed that Aβ can influence tau phosphorylation, leading to the formation of neurofibrillary tangles. mdpi.comnih.govabcam.com The interaction between Aβ and tau appears to be synergistic, with each protein exacerbating the toxicity of the other. nih.govijbs.comabcam.com

Apolipoprotein E (ApoE) is another protein whose interaction with Aβ is critical in Alzheimer's disease. mdpi.com ApoE is known to promote the formation of amyloid fibrils. mdpi.com Research has shown that a peptide inhibitor, CPO-Aβ17–21, which targets the Aβ(17-21) region, can block the interaction between Aβ and ApoE, leading to reduced cognitive impairment in animal models. mdpi.comresearchgate.net

Furthermore, Aβ has been reported to interact with a multitude of other proteins. jneurosci.org For example, the amyloid beta-protein precursor (APP) itself has a complex interactome. jneurosci.org The Aβ(17-21) region, as a central and exposed hydrophobic domain, is a likely candidate for mediating many of these protein-protein interactions.

Role of Metal Ions in Beta-Amyloid (17-21) Complexation

Metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), are found in high concentrations in amyloid plaques and are known to modulate Aβ aggregation. nih.govpnas.orgd-nb.infoacs.orgmdpi.commdpi.commdpi.compnas.org While the primary binding sites for these metal ions are located in the N-terminal hydrophilic region (residues 1-16) of the full-length Aβ peptide, the Aβ(17-21) fragment is in close proximity to this region and its conformation can be influenced by metal binding. acs.org

The binding of metal ions can induce a conformational change in the N-terminal domain, causing it to fold and encapsulate the ion. acs.org This can indirectly affect the aggregation propensity of the entire peptide, including the central hydrophobic core. For example, zinc binding can redirect Aβ assembly from fibrillar to amorphous aggregates. nih.gov The dissociation constants (K_d) for metal ion binding to Aβ are in the nanomolar to micromolar range, indicating a high affinity. d-nb.info

Interestingly, zinc ions have been shown to block membrane leakage caused by truncated Aβ peptides that lack the primary metal-binding domain, such as Aβ(17-42). d-nb.info This suggests that metal ions may have a more complex role in modulating Aβ-membrane interactions that extends beyond direct binding to the N-terminus.

Table 3: Metal Ion Interactions with Beta-Amyloid

Metal Ion Effect on Aβ Aggregation Binding Affinity (K_d) Key Residues Involved in Binding (Full-length Aβ)
Zinc (Zn²⁺) Modulates aggregation, can promote amorphous aggregates. nih.govpnas.org 0.1–1 µM d-nb.info His6, His13, His14 d-nb.info
Copper (Cu²⁺) Promotes aggregation and can be neurotoxic. mdpi.commdpi.comfrontiersin.orgpnas.org 1–50 nM d-nb.info His6, His13, His14, N-terminus d-nb.info
Iron (Fe³⁺) Found in high concentrations in plaques. nih.gov Not specified Histidines, Asp, Glu d-nb.info

Peptide-Nucleic Acid Interactions in Research Contexts

While the primary focus of Aβ research is on its protein and lipid interactions, there is emerging evidence of interactions between Aβ peptides and nucleic acids. These interactions are being explored in research contexts to understand potential novel functions or pathological mechanisms of Aβ.

Studies have shown that amyloid peptides can bind to RNA, with a preference for codon-sized RNA molecules. acs.org The binding is influenced by pH, with lower pH being more favorable, likely due to the protonation of carboxylate groups on the peptide, which facilitates interaction with the negatively charged phosphate (B84403) backbone of the RNA. acs.org Both the N- and C-termini of the peptide have been implicated in this interaction. acs.org

Although direct studies focusing solely on the Aβ(17-21) fragment's interaction with nucleic acids are limited, the hydrophobic and structural characteristics of this region suggest it could play a role in stabilizing any such peptide-nucleic acid complexes. This area of research is still in its early stages but holds the potential to uncover new facets of Aβ biology.

Microscopic and Imaging Techniques

Transmission Electron Microscopy (TEM) for Fibril Visualization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of amyloid fibrils formed by Aβ(17-21). This method provides direct evidence of fibril formation and allows for the characterization of their structure at a high resolution.

In a typical TEM experiment, a solution of Aβ(17-21) is incubated under conditions that promote aggregation. Aliquots of the solution are then applied to a TEM grid, negatively stained with a heavy metal salt (e.g., uranyl acetate), and allowed to dry. The heavy metal stain surrounds the fibrils, creating a contrast that allows them to be visualized by the electron beam.

TEM images reveal that Aβ(17-21) can self-assemble into long, unbranched fibrils. nih.govresearchgate.net These fibrils often exhibit a twisted or helical morphology, which is a characteristic feature of many amyloid proteins. nih.gov The dimensions of the fibrils, such as their width and periodicity, can be measured from the TEM images, providing valuable information about their structure. For instance, studies have shown that Aβ fibrils can have a diameter of approximately 8-10 nm. nih.gov Furthermore, TEM can be combined with other techniques, such as super-resolution STED microscopy, to achieve even higher spatial resolution, enabling the visualization of individual fibrils within larger plaque structures. nih.gov

Liquid-phase TEM (LPTEM) has emerged as a valuable tool for observing the dynamic process of Aβ aggregation in real-time and in a liquid environment. biorxiv.org This technique has provided initial visualizations of the dynamics of Aβ oligomers, the formation of protofibrils, and the attachment of oligomers to the surface of existing fibrils. biorxiv.org

Biophysical Assays for Interaction and Aggregation Studies

A variety of biophysical assays are employed to study the interactions and aggregation kinetics of Aβ(17-21). These assays provide quantitative data on the rates of aggregation, the size of aggregates, and the binding of potential inhibitors.

Thioflavin T (ThT) fluorescence assays are widely used to monitor the kinetics of amyloid fibril formation in vitro. royalsocietypublishing.orgnih.gov ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. royalsocietypublishing.orgmdpi.com This property makes it an excellent probe for tracking the progress of aggregation over time.

In a ThT assay, the Aβ(17-21) peptide is incubated in the presence of ThT, and the fluorescence intensity is measured at regular intervals. A typical aggregation kinetic profile shows a sigmoidal curve with a lag phase, a growth or elongation phase, and a plateau phase. researchgate.netnih.gov The lag phase corresponds to the initial nucleation events, the growth phase reflects the rapid elongation of fibrils, and the plateau phase indicates that the aggregation has reached equilibrium.

The ThT assay is a valuable tool for screening potential inhibitors of Aβ(17-21) aggregation. A compound that inhibits aggregation will typically cause a decrease in the final ThT fluorescence intensity or an increase in the lag time. However, it is important to be aware of potential artifacts, as some compounds may interfere with the ThT fluorescence signal or compete with ThT for binding to the fibrils. researchgate.net The concentration of ThT itself can also influence aggregation kinetics, with concentrations of 20 µM or lower having minimal effect. royalsocietypublishing.orgnih.gov

ParameterDescriptionTypical Observation with Inhibitor
Lag Time (t_lag) The time required for the initial formation of stable nuclei.Increased lag time
Maximum Fluorescence Intensity (I_max) The fluorescence intensity at the plateau, proportional to the amount of fibrils formed.Decreased maximum intensity
Apparent Growth Rate Constant (k_app) The rate of fibril elongation during the growth phase.Decreased growth rate

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. In the context of Aβ(17-21) research, DLS is employed to monitor the formation and growth of aggregates over time. nih.govpnas.org

DLS measures the fluctuations in the intensity of light scattered by the particles, which are caused by their Brownian motion. The rate of these fluctuations is related to the size of the particles; smaller particles move faster and cause more rapid fluctuations, while larger particles move slower and cause slower fluctuations. By analyzing the correlation function of the scattered light intensity, the hydrodynamic radius (R_H) of the particles can be determined.

DLS can provide valuable information about the early stages of aggregation, where small oligomers are formed, as well as the later stages, where larger fibrils are present. researchgate.netmdpi.com For example, DLS studies have shown that Aβ peptides can form small oligomers with hydrodynamic radii in the range of a few nanometers, which then grow into larger aggregates over time. pnas.orgresearchgate.net It is important to note that DLS provides an intensity-weighted size distribution, meaning that larger particles will contribute more to the signal. pnas.org

Time PointPredominant SpeciesTypical Hydrodynamic Radius (R_H)
Early Aggregation Monomers and small oligomers1-10 nm
Intermediate Aggregation Protofibrils and larger oligomers10-100 nm
Late Aggregation Mature fibrils>100 nm

Surface Plasmon Resonance (SPR) is a powerful and sensitive technique for studying the real-time binding kinetics of molecules. nih.govresearchgate.net In Aβ(17-21) research, SPR is used to characterize the interaction between the peptide and potential inhibitors, antibodies, or other binding partners. nih.govfrontiersin.org

In an SPR experiment, one molecule (the ligand, e.g., Aβ(17-21)) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., an inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass of the bound analyte.

By monitoring the SPR signal over time during the association and dissociation phases, the kinetic rate constants (k_a for association and k_d for dissociation) can be determined. From these rate constants, the equilibrium dissociation constant (K_D), which is a measure of the binding affinity, can be calculated (K_D = k_d / k_a). SPR can also provide information on the stoichiometry of the interaction. frontiersin.orgresearchgate.net This technique is particularly useful for screening and characterizing potential therapeutic agents that target Aβ(17-21) aggregation. mdpi.combiorxiv.org

Kinetic ParameterDescription
Association Rate Constant (k_a) The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant (k_d) The rate at which the analyte dissociates from the ligand.
Equilibrium Dissociation Constant (K_D) A measure of the binding affinity; a lower K_D indicates a stronger interaction.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. researchgate.netpnas.org This allows for a complete thermodynamic characterization of the interaction between Aβ(17-21) and a binding partner, providing insights into the forces driving the interaction. rsc.orgnih.gov

In an ITC experiment, a solution of the analyte is titrated into a solution of the ligand in a sample cell. The heat released or absorbed upon binding is measured by the instrument. By analyzing the heat changes as a function of the molar ratio of the two molecules, several thermodynamic parameters can be determined in a single experiment: the binding affinity (K_a), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). researchgate.net From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

ITC is a valuable tool for understanding the molecular mechanisms of Aβ(17-21) interactions. For example, the sign and magnitude of the enthalpy and entropy changes can provide information about the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals interactions, hydrophobic interactions) that are involved in the binding process. rsc.org

Thermodynamic ParameterDescription
Binding Affinity (K_a) The equilibrium constant for the binding reaction.
Stoichiometry (n) The number of analyte molecules that bind to one ligand molecule.
Enthalpy Change (ΔH) The heat released or absorbed during the binding event.
Entropy Change (ΔS) The change in the randomness or disorder of the system upon binding.
Gibbs Free Energy Change (ΔG) A measure of the spontaneity of the binding reaction.

Computational and In Silico Modeling of Beta-Amyloid (17-21)

Computational and in silico modeling approaches have become indispensable tools for investigating the structure, dynamics, and aggregation of Aβ(17-21) at an atomic level of detail. pnas.orgnih.gov These methods complement experimental techniques by providing insights into transient states and molecular mechanisms that are difficult to observe experimentally.

Molecular dynamics (MD) simulations are a particularly powerful computational technique used to study the conformational dynamics and aggregation of Aβ(17-21). mdpi.comfrontiersin.org In an MD simulation, the atoms of the peptide and the surrounding solvent molecules are represented by a set of classical force fields, and their motions are simulated over time by numerically integrating Newton's equations of motion.

MD simulations can be used to study a wide range of phenomena, including the folding of Aβ(17-21) monomers, the formation of dimers and small oligomers, and the interaction of the peptide with potential inhibitors or other molecules. mdpi.comacs.org For example, simulations have been used to identify the key residues and interactions that drive the aggregation process, such as the role of hydrophobic and electrostatic interactions. mdpi.com They have also been employed to study the binding modes of inhibitors and to understand how they interfere with the aggregation pathway. frontiersin.orgifpan.edu.pl

Other computational approaches, such as molecular docking and quantum mechanics calculations, are also used to study Aβ(17-21). Molecular docking is used to predict the binding pose of a small molecule inhibitor in the binding site of the peptide, while quantum mechanics calculations can provide a more accurate description of the electronic structure and energetics of the system. ifpan.edu.plexplorationpub.com

Computational MethodApplication in Aβ(17-21) Research
Molecular Dynamics (MD) Simulations Studying conformational dynamics, aggregation pathways, and inhibitor binding.
Molecular Docking Predicting the binding mode of small molecule inhibitors.
Quantum Mechanics (QM) Calculations Providing high-accuracy electronic structure and energetic information.
Coarse-Grained Modeling Simulating large-scale aggregation phenomena over long timescales.

Molecular Dynamics (MD) Simulations of Beta-Amyloid (17-21) Conformation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational landscape and dynamic behavior of biomolecules at an atomic level. For the Aβ(17-21) fragment, MD simulations provide insights into its folding, aggregation propensity, and the structural transitions that are difficult to capture experimentally.

Several studies have utilized MD simulations to explore the conformational space of Aβ peptides. These simulations have shown that the central hydrophobic core, encompassing residues 17-21, has a high propensity to form β-sheet structures, which are critical for oligomerization and fibril formation. biorxiv.orgnih.gov Different force fields, such as AMBER and CHARMM, are employed in these simulations, and the choice of force field can influence the observed conformational ensembles. nih.gov For instance, simulations using the CHARMM22* and CHARMM36 force fields have been shown to be compatible with the collapse of the central and C-terminal hydrophobic cores, including the 17-21 region. nih.gov

Replica exchange molecular dynamics (REMD) simulations, an enhanced sampling technique, have been used to overcome the time-scale limitations of conventional MD. REMD studies on Aβ(1-40) dimers have highlighted the formation of a β-strand-loop-β-strand motif, with residues 17-21 forming a key β-strand. biorxiv.org Langevin Dynamics (LD) and Generalized Langevin Dynamics (GLD) simulations have also been employed to study the misfolding of full-length Aβ42, identifying the proximity of the central hydrophobic core (residues 17-21) and the C-terminus as a characteristic of the misfolded state. acs.org

Table 1: Key Findings from MD Simulations of Beta-Amyloid Fragments Containing the (17-21) Region

Simulation Type Peptide Fragment Force Field Key Findings Related to Aβ(17-21)
Replica Exchange MD Aβ(1-40) dimer CHARMM22* Formation of a β-strand region from residues 17 to 21. biorxiv.org
Replica Exchange MD Aβ(1-40) dimer CHARMM36 Model shows β-sheets from residues 17 to 21. biorxiv.org
Conventional MD Aβ(10-35) Amber99 The Leu17-Ala21 segment adopts a well-defined conformation. mdpi.com
Langevin Dynamics Aβ42 ff99SBildn Proximity of the hydrophobic core (17-21) to the C-terminus characterizes misfolding. acs.org
MD Simulations Aβ42 monomer AMBER99sb-TIP3P Predicted α-helix content spanning residues 10-20. researchgate.net

Docking Simulations for Interaction Prediction

Docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Aβ(17-21), docking is employed to identify potential binding partners, including small molecule inhibitors, other peptides, and receptor sites.

These simulations can predict the binding energy and the specific amino acid residues involved in the interaction. For example, docking studies have been used to investigate the interaction of natural compounds with beta-amyloid. bioinformation.net Such studies have identified that residues within or near the 17-21 region, such as Phe19, are crucial for binding. bioinformation.net In a study investigating the interaction of curcumin (B1669340) derivatives with Aβ fibrils, docking was used to generate initial complex structures, with a focus on the region including residues 17-21. nih.govacs.org

Docking simulations can also be used to predict the interaction of Aβ with other proteins implicated in neurodegenerative diseases. For instance, the feasibility of interaction between β-amyloid and glaucoma-related proteins like myocilin and optineurin has been explored using docking, yielding energetically favorable docking scores. explorationpub.com

Table 2: Examples of Docking Simulations Involving the Beta-Amyloid (17-21) Region

Interacting Molecules Docking Software Key Predicted Interaction with Aβ(17-21) Region
Natural Compounds (Ascorbic acid, Cysteine, etc.) with Aβ AutoDock Vina Phe19 identified as a crucial residue in binding. bioinformation.net
Curcumin Derivatives with Aβ(1-42) fibril SwissDock Docked poses were generated in contact with residues 17-21. nih.govacs.org
β-Amyloid with Myocilin Hex 8.0.0 Energetically favorable interaction predicted. explorationpub.com
β-Amyloid with Optineurin Hex 8.0.0 Favorable docking scores suggesting possible interaction. explorationpub.com

Peptide Design and Mutagenesis Studies

Peptide design and mutagenesis studies involve systematically altering the amino acid sequence of the Aβ(17-21) fragment to understand the role of individual residues in its structure, aggregation, and toxicity. These studies are instrumental in developing peptide-based inhibitors of Aβ aggregation.

One strategy involves introducing D-amino acids into the Aβ(17-21) sequence. D-amino acids can disrupt the β-sheet formation and subsequent aggregation. For example, substituting L-phenylalanines at positions 19 and 20 with their D-enantiomers in a peptide construct targeting the 17-21 region was shown to modulate Aβ aggregation and reduce cytotoxicity. nih.gov The rationale is to sterically interfere with the π-π stacking of the phenylalanine residues, which is fundamental to the stability of Aβ fibrils. nih.gov

Another approach is to identify minimal sequences required for binding and inhibition. The KLVFF (Aβ 16-20) fragment has been identified as a sequence that can bind to full-length Aβ and prevent its fibrillization. scienceopen.com Alanine (B10760859) scanning mutagenesis, where individual amino acids are replaced by alanine, has revealed that residues like Lys16, Leu17, and Phe20 are critical for this inhibitory activity. scienceopen.comresearchgate.net These studies provide a basis for designing novel peptide inhibitors that target the self-recognition element within the Aβ(17-21) region.

In Vitro Cell-Based Models for Mechanistic Studies

In vitro cell-based models are indispensable for investigating the cellular and molecular mechanisms of Aβ-induced neurotoxicity. These models, which include immortalized cell lines, primary neuronal cultures, and organotypic slice cultures, allow for controlled experimental conditions to study the effects of Aβ(17-21) and related peptides on neuronal health and function.

Neuronal Cell Line Responses to Beta-Amyloid (17-21)

Neuronal cell lines, such as human neuroblastoma BE(2)-M17 and SH-SY5Y, are often used as a first-line in vitro model. nih.govfrontiersin.org These cells can be genetically modified and are amenable to high-throughput screening. Studies have shown that exposure of these cell lines to Aβ peptides can induce various pathological changes.

For example, the BE(2)-M17 human neuroblastoma cell line endogenously expresses the necessary components for APP processing and Aβ production, making it a suitable model to study the effects of modulating this pathway. nih.gov In other studies, SH-SY5Y cells have been used to investigate the protective effects of various compounds against Aβ-induced toxicity. frontiersin.org For instance, when SH-SY5Y cells were co-cultured with astrocyte-conditioned CD4+ cells and exposed to Aβ, a reduction in the presynaptic protein synaptophysin was prevented. frontiersin.org

Primary Neuronal Cultures and Beta-Amyloid (17-21) Effects

Primary neuronal cultures, derived directly from rodent or human embryonic brain tissue, provide a more physiologically relevant model than cell lines. These cultures contain a mixed population of neurons and glial cells, preserving some of the cellular interactions found in vivo.

Studies using primary neuronal cultures have demonstrated the neurotoxic effects of Aβ. For instance, treatment of primary rat cortical neurons with oligomeric Aβ resulted in a dose-dependent increase in cell death, whereas astrocytes were not overtly affected. nih.gov In primary human cortical cultures, Aβ caused a significant decrease in neurite length. nih.gov Furthermore, Aβ challenge in rat hippocampal cultures led to a reduction in synapsin staining, indicating a loss of presynaptic integrity. nih.gov These models are also used to test the efficacy of potential therapeutic agents. For example, peptide inhibitors designed based on the Aβ(17-21) sequence have been shown to reduce Aβ cytotoxicity in primary neuronal cultures. nih.gov

Table 3: Effects of Beta-Amyloid in Primary Neuronal Cultures

Culture Type Aβ Species Observed Effect
Primary Rat Cortical Neurons Oligomeric Aβ Dose-dependent increase in neuron death. nih.gov
Primary Human Cortical Cultures 33% decrease in neurite length after 24h. nih.gov
Primary Rat Hippocampal Cultures Reduction in synapsin staining to 14% of control. nih.gov
Rat Primary Septal Cultures Induces tau phosphorylation and loss of cholinergic neurons. probiologists.com
Primary Murine Hippocampal and Cortical Neurons Synthetic Aβ Induces cell death and neurite degeneration. mdpi.com

Organotypic Slice Cultures in Beta-Amyloid (17-21) Research

Organotypic slice cultures represent a three-dimensional ex vivo model that largely preserves the cytoarchitecture and synaptic connectivity of the brain region from which they are derived. mdpi.comresearchgate.net These cultures are typically prepared from early postnatal rodent brains and can be maintained for several weeks. mdpi.com

This model bridges the gap between dissociated cell cultures and in vivo animal models. mdpi.com Organotypic brain slices have been used to study the spreading of Aβ pathology. mdpi.com When Aβ peptides are applied to these slices, it is possible to analyze the propagation of Aβ deposition and the resulting glial reactions. mdpi.com For example, a study using organotypic mouse brain slices showed that human Aβ42 could spread to adjacent target areas and co-localized with microglia. mdpi.com This model is also valuable for assessing the effects of Aβ on specific neuronal populations and for testing therapeutic interventions in a more complex tissue environment. kcl.ac.uk

Role in Alzheimer S Disease Research

As a Model for Amyloid Fibril Formation

The Beta-Amyloid (17-21) fragment serves as a simplified and effective model for studying the fundamental principles of amyloid fibril formation. Its rapid and robust aggregation into fibrils allows researchers to investigate the kinetics and thermodynamics of amyloidogenesis without the complexities of the full-length peptide. This has been instrumental in screening for potential inhibitors of Aβ aggregation. mazums.ac.ir Peptides based on this sequence, sometimes with modifications to improve solubility or binding affinity, have been developed as inhibitors that can block the self-assembly of full-length Aβ. mazums.ac.ir

Target for Therapeutic Strategies

Given its critical role in initiating Aβ aggregation, the Beta-Amyloid (17-21) region is an attractive target for therapeutic interventions aimed at preventing or slowing the progression of Alzheimer's disease. The strategy of using "beta-sheet breaker" peptides, which are designed to bind to this region and disrupt the formation of β-sheets, was an early example of this approach. peptide.com More recent strategies include the development of small molecules and peptide-based inhibitors that specifically target the hydrophobic interactions mediated by the LVFFA sequence. mazums.ac.irmdpi.com

Conclusion

The Beta-Amyloid (17-21) fragment, a short but critical sequence within the larger Aβ peptide, has proven to be of immense value in the field of Alzheimer's disease research. Its inherent hydrophobicity and propensity to form β-sheet structures make it a key driver of amyloidogenesis. Research focused on this fragment has provided fundamental insights into the mechanisms of Aβ aggregation, its interaction with biological membranes, and the structural basis of amyloid fibrils. As a tractable model system and a specific target for therapeutic design, the study of Beta-Amyloid (17-21) continues to be a cornerstone of efforts to understand and combat Alzheimer's disease.

Biological Significance and Mechanistic Implications of Beta Amyloid 17 21 in Research Models

Impact on Cellular Signaling Pathways

Direct and independent effects of the Beta-Amyloid (17-21) fragment on specific cellular signaling pathways are not extensively detailed in current research literature in the same manner as for full-length Aβ peptides. The primary focus of studies involving the Aβ(17-21) sequence has been on its role as a critical driver of the aggregation process.

However, research on peptoid derivatives of this fragment provides indirect insight. A peptoid named CPO_Aβ17–21 P, which is designed to mimic the Aβ(17-21) sequence but with a modified backbone, has been shown to be a potent inhibitor of the interaction between apolipoprotein E (apoE) and Aβ. nih.gov This is significant because the apoE/Aβ interaction is a key factor in Aβ accumulation and pathology. By blocking this interaction, CPO_Aβ17–21 P can attenuate the pro-fibrillogenic effects of apoE4, a major genetic risk factor for late-onset Alzheimer's disease. nih.gov This suggests that the Aβ(17-21) region is a key interface for interactions that can trigger downstream pathological signaling cascades associated with apoE.

Modulation of Neurotransmitter Release and Synaptic Plasticity

The current body of scientific literature does not provide extensive details on the direct modulation of neurotransmitter release or synaptic plasticity by the isolated Beta-Amyloid (17-21) fragment. Research in this area has predominantly concentrated on the effects of soluble oligomers and fibrillar aggregates of full-length beta-amyloid. These larger assemblies are known to disrupt synaptic function by various mechanisms, including interference with glutamate (B1630785) receptors and calcium homeostasis, which in turn impairs processes like long-term potentiation (LTP), a cellular correlate of learning and memory. frontiersin.orgnih.gov

While the Aβ(17-21) fragment is crucial for the aggregation that leads to these synaptotoxic forms of Aβ, studies detailing its direct impact as a standalone peptide on neurotransmitter systems are limited. The pathological effects on synaptic plasticity are generally attributed to the larger aggregated forms of Aβ that the 17-21 region helps to form.

Role in Cellular Stress Responses

The role of Beta-Amyloid (17-21) in cellular stress responses is primarily linked to its function in promoting the aggregation of the full-length Aβ peptide. The accumulation of Aβ aggregates is a known inducer of cellular stress, including oxidative stress and endoplasmic reticulum (ER) stress. nih.govmdpi.com Aβ aggregates can generate reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and ultimately, neuronal damage. mdpi.comjuniperpublishers.com

While the Aβ(17-21) fragment itself is a key initiator of the aggregation that causes this stress, studies specifically isolating the direct effect of the 17-21 fragment on cellular stress pathways are not as common. The prevailing understanding is that the toxicity and subsequent stress responses are a consequence of the larger oligomeric and fibrillar structures that this critical region helps to form.

Beta-Amyloid (17-21) as a Model for Peptide-Induced Dysfunction

The Beta-Amyloid (17-21) fragment serves as a crucial model for understanding peptide-induced dysfunction, primarily through its role in amyloid aggregation. Its central hydrophobic nature makes it an ideal target for developing inhibitors of Aβ fibrillogenesis.

One significant application of this model is in the design of "beta-sheet breaker peptides" (βSBPs). A βSBP based on the 17-21 sequence (LVFFA) has been shown to interfere with fibril formation. remedypublications.com These βSBPs are designed to bind to the full-length Aβ peptide and prevent its assembly into the harmful β-sheet structures that characterize amyloid fibrils. This approach has been shown to increase neuronal survival in research models. remedypublications.com

Furthermore, a peptoid derivative, CPO_Aβ17–21 P, has been developed based on this fragment. Peptoids are a class of peptide mimics that have advantages in terms of stability and bioavailability. CPO_Aβ17–21 P has demonstrated the ability to:

Diminish the interaction between apoE and Aβ. nih.gov

Attenuate the pro-fibrillogenic effects of apoE4. nih.gov

Inhibit apoE-enhanced Aβ cytotoxicity in cell culture. nih.gov

Reduce Aβ pathology and improve cognitive function in a transgenic mouse model of Alzheimer's disease. nih.gov

These findings underscore the value of Aβ(17-21) as a therapeutic target and a model for designing agents that can counteract peptide-induced dysfunction.

Table 1: Research Models Utilizing Beta-Amyloid (17-21) and its Derivatives

Model System Compound Key Findings
In vitro aggregation assays Beta-sheet breaker peptide (LVFFA) Interferes with fibril formation. remedypublications.com
Neuronal cell cultures Beta-sheet breaker peptide (LVFFA) Increases neuronal survival. remedypublications.com
Human SK-N-SH neuroblastoma cells Peptoid CPO_Aβ17–21 P Inhibits apoE4-potentiated Aβ42 cytotoxicity. nih.gov
APP/PS1 transgenic mouse model Peptoid CPO_Aβ17–21 P Reduces soluble and insoluble Aβ levels, lowers total amyloid burden, and improves cognitive performance. nih.gov

Genetic and Environmental Factors Influencing Beta-Amyloid (17-21) Related Processes

Genetic Factors:

Apolipoprotein E (APOE) genotype: The APOE4 allele is the most significant genetic risk factor for late-onset Alzheimer's disease. nih.gov ApoE4 is known to bind to Aβ and promote its aggregation and deposition. nih.gov The Aβ(17-21) region is a critical part of the binding site for apoE, making this interaction highly relevant to the function of this fragment. nih.gov

Mutations in the Amyloid Precursor Protein (APP) gene: Familial forms of Alzheimer's disease are linked to mutations in the APP gene, as well as in the presenilin genes (PSEN1 and PSEN2). nih.govmdpi.com These mutations often lead to an increased production of Aβ, particularly the more aggregation-prone Aβ42, thereby amplifying the importance of the Aβ(17-21) core in driving fibrillogenesis.

Environmental Factors:

Exposure to certain metals: Metals such as lead have been shown to potentially increase the expression of APP later in life following early-life exposure, which could lead to increased Aβ production. agehealthy.org

Air pollution: There is growing evidence that exposure to air pollutants is associated with an increased risk for Alzheimer's disease and is linked to Aβ deposition. mdpi.com

Lifestyle factors: Elements such as diet, physical activity, and cognitive engagement are thought to influence the risk of developing Alzheimer's disease, potentially by affecting Aβ clearance and neuroinflammation. ttuhsc.edu

These genetic and environmental factors create a complex interplay that can enhance the propensity of the Aβ(17-21) region to initiate and promote the aggregation cascade that is central to the pathology of Alzheimer's disease.

Synthetic Analogs and Derivatives of Beta Amyloid 17 21 for Research Applications

Design and Synthesis of Modified Beta-Amyloid (17-21) Peptides

The design of modified Beta-Amyloid (Aβ) (17-21) peptides is primarily aimed at understanding and modulating the aggregation process. Strategies often involve substitutions that either disrupt or enhance the peptide's ability to form β-sheets, which are the fundamental structures of amyloid fibrils. researchgate.netacs.org The synthesis of these, often hydrophobic, peptide sequences presents significant challenges, including low solubility and a tendency to aggregate during the synthesis process itself. researchgate.net

Standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for producing Aβ(17-21) and its analogs. anaspec.com To overcome synthesis difficulties associated with aggregation, various techniques have been employed. Microwave-assisted SPPS, for instance, can accelerate coupling and deprotection steps and may disrupt the intermolecular hydrogen bonding that leads to on-resin aggregation. eurogentec.comsemanticscholar.org Another strategy involves using specialized resins or linkers, such as HMBA (4-hydroxymethyl benzamide) resin, to improve synthesis yields of difficult sequences. anaspec.com

Modifications are diverse and are introduced to probe specific interactions. For example, replacing key residues with proline is known to disrupt β-sheet formation and has been shown to prevent fibrillogenesis when applied to sequences containing the 17-21 region. eurogentec.com Other modifications include N-methylation of the peptide backbone, which can inhibit aggregation by preventing the formation of intermolecular hydrogen bonds. acs.org Cyclization is another design strategy, used to create conformationally constrained peptides that can act as inhibitors. mq.edu.au

Table 1: Examples of Modified Beta-Amyloid (17-21) Peptides and Synthesis Notes
Peptide/AnalogSequenceModification TypeSynthesis Method HighlightResearch Application
Aβ(17-21)Leu-Val-Phe-Phe-AlaWild-type fragmentStandard Fmoc-SPPSControl peptide for aggregation studies
iAβ5Ac-Leu-Pro-Phe-Phe-Asp-NH2Proline substitutionMicrowave-assisted SPPSInhibition of Aβ fibril formation eurogentec.com
D19/D20 PeptideAβ(14-23) with D-Phe at 19 & 20D-amino acid substitutionFmoc-SPPSModulation of Aβ aggregation and toxicity frontiersin.org
N-methylated iAβ5Ac-LP(N-Me)FFD-NH2N-methylationStandard Fmoc-SPPSIncreased protease resistance and stability acs.org

Isotope Labeling Strategies for Structural Biology

Understanding the high-resolution atomic structure of Aβ(17-21) within aggregates is crucial for elucidating the mechanism of fibril formation. Isotope labeling is a powerful technique that enables the use of structural biology methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track specific residues and determine their structural environment and interactions within a larger assembly.

The most common approach is the incorporation of ¹⁵N or ¹³C-labeled amino acids during solid-phase peptide synthesis. jpt.com For instance, a single ¹⁵N isotopic label can be incorporated at a specific position within the peptide strand, such as the central region of a heptapeptide (B1575542) model containing the Aβ(17-21) sequence. jpt.com This provides a sensitive spectroscopic probe to monitor the peptide's assembly and co-assembly with other fragments via ¹H,¹⁵N NMR spectroscopy. jpt.com Commercial vendors also offer custom peptide synthesis services that include options for labeling with ²H, ¹⁵N, and ¹³C. nih.gov These labeled analogs are essential for advanced NMR experiments, such as ¹⁵N-edited NOESY, which can reveal through-space interactions between atoms and help build detailed structural models of oligomers and fibrils.

Development of Fluorescently Tagged Beta-Amyloid (17-21) Probes

Fluorescently tagged Aβ peptides are vital tools for visualizing and tracking the aggregation process in real-time and for studying the interaction of Aβ with cells. While much of the work has been done on full-length Aβ, the strategies are directly applicable to the Aβ(17-21) fragment. The general approach involves covalently attaching a fluorophore to the peptide.

A common strategy is to label the N-terminus of the peptide. anaspec.com This can be done by reacting an amine-reactive fluorescent dye with the free N-terminal amino group of the synthesized peptide. Alternatively, a cysteine residue can be added to the N-terminus during synthesis, which then allows for specific conjugation with a maleimide-functionalized fluorophore. nih.gov A wide variety of fluorescent dyes are available for this purpose, including:

Fluorescein (FAM)

HiLyte™ Fluor series (e.g., 488, 555, 647) anaspec.comanaspec.comeurogentec.com

Alexa Fluor® series nih.gov

TAMRA

It is critical to recognize that the addition of a bulky, and often charged, fluorescent tag can alter the peptide's biochemical properties, including its solubility, conformation, and aggregation kinetics. researchgate.netsemanticscholar.org For example, studies on N-terminally labeled Aβ42 have shown that the choice of fluorophore can significantly affect morphology and solubility. researchgate.net Therefore, any study employing fluorescently tagged Aβ(17-21) must include careful characterization to ensure that the observed properties are representative of the unlabeled peptide's behavior.

Incorporation of Non-Canonical Amino Acids into Beta-Amyloid (17-21)

Incorporating non-canonical (or non-proteinogenic) amino acids into the Aβ(17-21) sequence is a key strategy for creating research probes and therapeutic mimetics. These unnatural amino acids can introduce specific structural constraints, enhance stability, or alter binding properties. The synthesis of these peptides typically follows standard Fmoc-SPPS protocols, with the non-canonical amino acid being introduced as a protected building block. frontiersin.org

A prominent example is the use of D-amino acids, which are stereoisomers (mirror images) of the natural L-amino acids. Substituting L-phenylalanine at positions 19 and 20 with D-phenylalanine was shown to sterically interfere with the π-π stacking interactions that are crucial for fibril stability. frontiersin.org Peptides containing D-amino acids are also more resistant to degradation by proteases, a desirable feature for potential therapeutics. frontiersin.org Other non-canonical amino acids, such as fluorinated amino acids, have also been used to increase resistance to enzymatic degradation and enhance the inhibition of Aβ aggregation. acs.org

Table 2: Examples of Non-Canonical Amino Acids in Beta-Amyloid (17-21) Analogs
Peptide Analog ConceptNon-Canonical Amino AcidPosition(s)Purpose of IncorporationReference
D-Phe substituted Aβ fragmentD-Phenylalanine19 and/or 20To sterically hinder π-π stacking and modulate aggregation. frontiersin.org
Protease-resistant inhibitorsD-amino acids (general)VariousIncrease peptide stability against enzymatic degradation. acs.orgfrontiersin.org
Enhanced inhibitorsFluorinated amino acidsVariousImprove inhibition of aggregation and increase protease resistance. acs.org
iAβ5 β-sheet breakerProline (acting as a structural disruptor)18To break β-sheet conformation and inhibit fibrillogenesis. eurogentec.com

Therapeutic Peptide Mimetics Derived from Beta-Amyloid (17-21)

The central role of the Aβ(17-21) region in driving aggregation makes it a prime target for designing therapeutic inhibitors. The strategy involves creating peptide mimetics, often called β-sheet breaker peptides (BSBPs), that are homologous to the native sequence but are designed to bind to it and disrupt the formation of the β-sheet structures necessary for fibril growth. researchgate.neteurogentec.com

The design of these BSBPs often involves incorporating features that are incompatible with a stable β-strand conformation. researchgate.net One of the most studied examples is the pentapeptide iAβ5, where Valine-18 is replaced with Proline and Alanine-21 is replaced with Aspartic acid, resulting in the sequence LPFFD. eurogentec.com The proline residue introduces a kink in the peptide backbone, preventing it from adopting the linear β-strand structure. This peptide has been shown to inhibit Aβ fibril formation and even disassemble pre-formed fibrils in vitro. eurogentec.com

To improve the therapeutic potential of these peptides, further modifications are made to increase their stability and resistance to proteases. These include N-terminal acetylation and C-terminal amidation, as well as the incorporation of D-amino acids or N-methylated amino acids. acs.org For example, an N-methylated version of a peptide inhibitor was shown to retain its inhibitory activity while having increased stability and protease resistance. acs.org These mimetics represent a rational design approach to developing therapeutics that target the fundamental process of amyloid aggregation.

Table 3: Examples of Therapeutic Peptide Mimetics Derived from Beta-Amyloid (17-21)
Peptide MimeticSequenceKey Design FeatureReported EffectReference
iAβ5Ac-LPFFD-NH2Proline substitution at position 18.Inhibits and disassembles amyloid fibrils in vitro. eurogentec.com
LK7Ac-LVFFARK-NH2Addition of charged residues to enhance solubility/interaction.Dose-dependent inhibition of Aβ42 fibrillation. acs.org
D-klvffaAc-klvffa-NH2 (all D-amino acids)Composed entirely of D-amino acids.Effective inhibitor of Aβ aggregation. frontiersin.org
N-methylated iAβ5 derivativeModified iAβ5 with N-methylation between Pro and Phe.N-methylation of the peptide backbone.Retains inhibitory activity with increased protease resistance. acs.org

Future Directions and Emerging Research Avenues for Beta Amyloid 17 21

Integration of Multi-Omics Data in Beta-Amyloid (17-21) Research

The advent of multi-omics, the integrated analysis of diverse biological datasets, offers a powerful paradigm for understanding the complex cellular responses to specific amyloidogenic species. While traditional multi-omics studies in Alzheimer's disease have identified broad molecular drivers and biomarkers, a more targeted approach is necessary to understand the impact of fragments like Aβ(17-21). nih.govnih.gov

Future research will likely involve introducing synthetic Aβ(17-21) to cellular models and subsequently performing a multi-omics analysis to capture the specific molecular signature of this fragment.

Proteomics: Mass spectrometry-based proteomics can identify proteins that directly interact with or are differentially expressed in the presence of Aβ(17-21). This could reveal specific chaperones, enzymes, or signaling proteins that recognize this hydrophobic sequence, providing insight into its unique biological interactions.

Metabolomics: Analysis of the metabolome could uncover specific metabolic pathways that are perturbed by Aβ(17-21). For example, alterations in lipid or amino acid metabolism may be early indicators of cellular stress induced by this fragment. nih.gov

Transcriptomics: RNA-sequencing can reveal changes in gene expression triggered by Aβ(17-21), highlighting the specific stress response pathways, inflammatory cascades, or synaptic function genes that are affected.

By integrating these datasets, researchers can construct a comprehensive network model of the cellular response to Aβ(17-21), distinguishing its specific contribution from that of the full-length peptide. nih.gov

Advanced Imaging Techniques for In Situ Beta-Amyloid (17-21) Analysis

Visualizing the aggregation and localization of specific peptide fragments within a complex biological environment is a significant challenge. Advanced imaging techniques are emerging that offer the potential for in situ analysis of Aβ(17-21) at high resolution, moving beyond the limitations of conventional microscopy.

Synchrotron-Based Infrared Microspectroscopy: This technique allows for the label-free chemical imaging of tissue. It can differentiate protein secondary structures, making it possible to identify the beta-sheet conformation characteristic of amyloid aggregates in situ. nih.gov Future applications could focus on mapping the specific spectral signature of Aβ(17-21) aggregates within brain tissue to understand their distribution relative to larger plaques.

Atomic Force Microscopy (AFM): In situ AFM can directly observe the aggregation process of amyloid peptides on various surfaces in real-time. nih.gov This method could be employed to study how Aβ(17-21) self-assembles or influences the aggregation of full-length Aβ on model membrane surfaces, providing nanoscale insights into its role as a potential nucleation core. nih.gov

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) microscopy, which bypass the diffraction limit of light, could be used to visualize Aβ(17-21) tagged with specific fluorescent probes or antibodies. This would enable researchers to determine its precise subcellular localization and its spatial relationship with synaptic structures or larger amyloid deposits in neurons.

The table below summarizes these advanced imaging techniques and their potential applications for Aβ(17-21) research.

Imaging TechniquePrinciplePotential Application for Beta-Amyloid (17-21)
Synchrotron FTIR Microspectroscopy Infrared absorption reveals molecular structure (e.g., β-sheet).Label-free mapping of Aβ(17-21) aggregate conformation and distribution in tissue slices. nih.gov
Atomic Force Microscopy (AFM) A physical probe scans a surface to create a topographical map.Real-time, nanoscale visualization of Aβ(17-21) self-assembly and its interaction with model membranes. nih.gov
Super-Resolution Microscopy Overcomes the diffraction limit of light for enhanced resolution.Precise localization of fluorescently-tagged Aβ(17-21) within subcellular compartments or at the synapse.
X-ray Phase-Contrast Tomography (XPCT) Uses the phase shift of X-rays to image soft tissues without labels.3D visualization and quantitative analysis of Aβ(17-21) aggregates within excised brain samples. biorxiv.org

Development of Novel Biosensors for Beta-Amyloid (17-21) Detection

The ability to specifically detect and quantify small peptide fragments like Aβ(17-21) in biological fluids is crucial for both research and potential future diagnostics. While many biosensors target full-length Aβ, the development of novel sensors with high specificity for the Aβ(17-21) sequence is a key future direction. researchgate.net These sensors leverage advanced materials and biorecognition elements to achieve high sensitivity.

Emerging biosensor platforms that could be adapted for Aβ(17-21) detection include:

Electrochemical Immunosensors: These sensors use electrodes modified with antibodies that specifically bind to the Aβ(17-21) sequence. nih.govmdpi.com Binding events alter the electrical properties of the electrode surface, allowing for sensitive, real-time detection. The use of nanomaterials like gold nanoparticles can further amplify the signal. biomedres.us

Impedimetric Biosensors: These devices measure changes in electrical impedance when the target molecule binds to a receptor on the sensor surface. A biosensor using a peptide fragment of the Prion Protein (PrP) as the biorecognition element has shown success in detecting Aβ oligomers and could be adapted with a receptor specific to Aβ(17-21). researchgate.net

Nanostructured Biosensors: Creating 3D nanostructures on sensor surfaces increases the available area for capturing target molecules, significantly enhancing sensitivity. frontiersin.org A nanostructured gold electrode could be functionalized with aptamers or molecularly imprinted polymers designed to selectively capture the Aβ(17-21) fragment. frontiersin.org

The table below outlines various biosensor technologies and their prospective use in Aβ(17-21) detection.

Biosensor TypeRecognition ElementDetection PrinciplePotential for Aβ(17-21)
Electrochemical Immunosensor Monoclonal Antibody specific to LVFFA sequenceMeasures changes in current or voltage upon binding. nih.govHigh-specificity detection in cerebrospinal fluid or plasma.
Impedimetric Sensor Aptamer or Molecularly Imprinted Polymer (MIP)Measures changes in electrical impedance upon binding. researchgate.netLabel-free, real-time quantification of Aβ(17-21).
Surface Plasmon Resonance (SPR) Peptide fragment that binds Aβ(17-21)Detects changes in refractive index at a metal surface.Studying binding kinetics and screening for interacting molecules. researchgate.net
Nanostructured Immunoassay Antibody or specific peptideElectrochemical detection on a 3D nanostructured surface. frontiersin.orgUltra-sensitive detection, potentially reaching femtogram/mL levels.

Machine Learning Applications in Beta-Amyloid (17-21) Prediction and Analysis

Machine learning (ML) and artificial intelligence (AI) are transforming the analysis of complex biological data. nih.gov For a small peptide like Aβ(17-21), ML can provide predictive insights into its behavior that are difficult to obtain through experimental means alone.

Key applications include:

Aggregation Propensity Prediction: ML algorithms, such as feedforward neural networks and random forest classifiers, can be trained on large datasets of protein sequences to predict the likelihood that a given sequence will form amyloid fibrils. biorxiv.org These models can be applied to Aβ(17-21) and its variants to predict how single amino acid changes might affect its aggregation propensity. researchgate.netatlantis-press.com

Structural and Conformational Analysis: By integrating ML with molecular dynamics (MD) simulations, researchers can analyze the vast conformational landscape of Aβ(17-21). ML can help identify the most stable or aggregation-prone structures from simulation data, predicting the early steps of oligomerization.

Biomarker Identification: In the context of larger multi-omics datasets, ML can identify complex patterns and correlations, potentially highlighting the downstream consequences of Aβ(17-21) presence as a novel biomarker signature. nih.gov

The following table details potential machine learning applications for studying Aβ(17-21).

Machine Learning ApplicationApproachResearch Goal for Beta-Amyloid (17-21)
Amyloidogenicity Prediction Neural Networks, Random Forests trained on known amyloid sequences. biorxiv.orgPredict the intrinsic aggregation propensity of the LVFFA sequence and its mutants.
Kinetic Modeling Fully connected neural networks trained on experimental kinetic data. researchgate.netEstimate the aggregation rate of Aβ(17-21) under various conditions (pH, temperature).
Structural Clustering Unsupervised learning applied to molecular dynamics simulation data.Identify dominant conformations and potential pathways for self-assembly.
Feature Selection Principal Component Analysis (PCA) on physicochemical properties. Determine the key amino acid properties within Aβ(17-21) that drive aggregation.

Bridging In Vitro and In Vivo Findings with Beta-Amyloid (17-21) Research Models

A critical aspect of future research is to connect computational predictions and in vitro observations with the complex biological environment in vivo. This requires the use of sophisticated research models specifically tailored to investigate the effects of the Aβ(17-21) fragment.

In Vitro Models: The direct application of synthetic Aβ(17-21) to primary neuronal cultures, such as hippocampal neurons, is a fundamental step. nih.gov This allows for the assessment of its specific neurotoxicity, its effect on synaptic plasticity, and its ability to induce cellular stress responses like protein oxidation. nih.govfrontiersin.org Furthermore, in vitro fibrillization assays can be used to determine if Aβ(17-21) can act as a "seed" to accelerate the aggregation of full-length Aβ(1-42). aip.org

In Vivo Models: To understand its effects in a living organism, Aβ(17-21) can be directly inoculated into the brains of animal models, such as wild-type or transgenic mice expressing human Amyloid Precursor Protein (APP). nih.gov Researchers can then use behavioral tests to assess cognitive impact and immunohistochemistry to observe if the fragment induces inflammation, neuronal damage, or seeds the formation of larger amyloid plaques. nih.govnih.gov These experiments are crucial for validating whether the biophysical properties of Aβ(17-21) observed in vitro translate to a pathogenic role in vivo.

By systematically applying the fragment to these models, researchers can bridge the gap from basic biophysics to complex pathophysiology, clarifying the precise role of the Aβ(17-21) hydrophobic core in the broader context of amyloidogenesis. tandfonline.com

Q & A

Basic Research Questions

Q. What experimental techniques are commonly used to study the structural properties of Beta-Amyloid (17-21)?

  • Methodological Answer : Beta-Amyloid (17-21) is often analyzed via circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., β-sheet formation) . Nuclear magnetic resonance (NMR) and X-ray crystallography are also employed for atomic-level resolution, though peptide aggregation complicates crystallization. Thioflavin T (ThT) fluorescence assays are standard for quantifying fibril formation kinetics . For reproducibility, ensure buffer conditions (pH, ionic strength) are meticulously controlled, as these factors significantly influence aggregation .

Q. How can researchers validate the purity and identity of synthesized Beta-Amyloid (17-21) peptides?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with ultraviolet detection for purity assessment (>95% recommended). Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. For novel derivatives, elemental analysis and 2D NMR (e.g., COSY, NOESY) provide structural validation. Always cross-reference with literature protocols for known peptides .

Q. What statistical methods are appropriate for analyzing Beta-Amyloid aggregation data?

  • Methodological Answer : Time-course ThT fluorescence data can be modeled using sigmoidal curves (e.g., logistic functions) to estimate lag time and aggregation rates. Pairwise comparisons between conditions (e.g., inhibitors vs. controls) require Student’s t-tests or ANOVA with post-hoc corrections (Bonferroni). For large datasets, principal component analysis (PCA) identifies key variables influencing aggregation .

Advanced Research Questions

Q. How do helicogenic amino acid substitutions (e.g., Aib) in Beta-Amyloid (17-21) disrupt β-sheet formation?

  • Methodological Answer : Incorporating α-aminoisobutyric acid (Aib) introduces steric hindrance, destabilizing β-sheet stacking. To test this, compare wild-type and Aib-substituted peptides via CD spectroscopy (monitoring β-sheet-to-α-helix transitions) and transmission electron microscopy (TEM) for fibril morphology. Molecular dynamics simulations (e.g., GROMACS) can predict conformational changes at atomic resolution .

Q. What pharmacokinetic modeling approaches are used to study Beta-Amyloid (17-21) turnover in vivo?

  • Methodological Answer : Stable isotope labeling kinetics (SILK) combined with compartmental modeling quantifies production/clearance rates. For human studies, fit models to cerebrospinal fluid (CSF) data using nonlinear regression (e.g., Phoenix WinNonlin). Validate parameters via bootstrapping to assess confidence intervals. Public datasets like ADNI require adjustment for covariates (e.g., age, APOE status) .

Q. How can contradictory findings about Beta-Amyloid (17-21) toxicity mechanisms be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., peptide concentration, oligomer vs. fibril preparations). Standardize protocols using SEC-purified oligomers and include positive/negative controls (e.g., Aβ40). Meta-analyses of published data (e.g., using RevMan) can identify confounding variables. Replicate conflicting experiments with orthogonal methods (e.g., MTT assay vs. LDH release) .

Methodological Design & Data Presentation

Q. What are best practices for designing reproducible experiments with Beta-Amyloid (17-21)?

  • Methodological Answer :

  • Pre-experiment : Pre-treat peptides with hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates.
  • Controls : Include scrambled-sequence peptides and fibril-specific dyes (e.g., Congo red).
  • Documentation : Report peptide lot numbers, solvent history, and incubation temperatures.
  • Data Sharing : Upload raw kinetic data to repositories like Zenodo, adhering to FAIR principles .

Q. How should researchers present Beta-Amyloid (17-21) data in publications?

  • Methodological Answer :

  • Tables : Include aggregation kinetics (lag time, slope) and statistical parameters (p-values, n-values). Use footnotes for non-standard abbreviations .
  • Figures : TEM images must show scale bars; kinetic curves should overlay raw data and fitted models.
  • Supplemental Data : Provide NMR spectra, HPLC chromatograms, and simulation trajectories as separate files .

Table: Key Experimental Parameters for Beta-Amyloid (17-21) Studies

ParameterRecommended Value/RangeMethod/InstrumentReference
Peptide Concentration10–50 μM (in vitro)UV-Vis (ε = 1490 M⁻¹cm⁻¹)
Buffer Conditions10 mM phosphate, pH 7.4CD Spectroscopy
Incubation Temperature37°C (agitation at 200 rpm)Orbital Shaker
Fibril DetectionThT fluorescence (λex 440 nm)Fluorescence Plate Reader

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.